3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide -

3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Catalog Number: EVT-4317739
CAS Number:
Molecular Formula: C13H16BrNO2
Molecular Weight: 298.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) [, ]

    Compound Description: FLB 457 is a potent dopamine-D2 receptor antagonist. It exhibits high and stereospecific blocking affinity for dopamine D2 receptors both in vitro and in vivo. The biological activity is confined to the S-enantiomeric form. [, ]

    Relevance: This compound shares the core benzamide structure with 3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. Both compounds feature a bromine atom at the 3-position of the benzene ring and an amide substituent. They differ in their substituents on the amide nitrogen and the benzene ring, contributing to their distinct pharmacological profiles. FLB 457 is highlighted for its potent and selective dopamine D2 receptor antagonism, suggesting that modifications to the amide side chain and additional substitutions on the benzene ring can significantly influence receptor binding and activity. [, ]

(-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463) [, ]

    Compound Description: FLB 463 is a potent and stereospecific dopamine-D2 receptor antagonist, showing high affinity in both in vitro and in vivo settings. Only the S-enantiomer is biologically active. [, ]

    Relevance: FLB 463 is structurally analogous to 3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, sharing the core benzamide structure. The key distinction lies in the presence of a hydroxyl group ortho to the amide substituent on the benzene ring in FLB 463, classifying it as a salicylamide. This difference highlights the influence of even minor structural modifications on pharmacological properties, as FLB 463 demonstrates potent dopamine D2 receptor antagonism similar to FLB 457. [, ]

(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (Compound 6) []

    Compound Description: This compound, identified as compound 6 in the referenced study, is a potent dopamine D2 receptor antagonist. It exhibits a preference for inhibiting hyperactivity over inducing catalepsy, suggesting a lower risk of extrapyramidal side effects. []

    Relevance: Compound 6 is closely related to 3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, both being benzamide derivatives. Both compounds possess a bromine atom and a dimethoxy substitution pattern on the benzene ring, although their positions differ. This structural similarity, coupled with compound 6's high potency and potentially reduced side effects, emphasizes the importance of exploring the structure-activity relationships within this class of compounds to optimize their therapeutic profiles. []

(S)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2, 6-dimethoxybenzamide (Remoxipride) [, ]

    Compound Description: Remoxipride is a benzamide derivative recognized for its selective dopamine D2 receptor antagonism. It was investigated as a potential antipsychotic agent due to its weaker and atypical catalepsy induction compared to other neuroleptics, suggesting a reduced risk of extrapyramidal side effects. [, ]

    Relevance: Remoxipride exhibits strong structural similarities to 3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. Both compounds share the 3-bromo-2,6-dimethoxybenzamide core structure. The primary difference lies in the substituent attached to the amide nitrogen. This close relationship highlights the impact of modifying the amide side chain on pharmacological activity. Remoxipride's profile as a potential antipsychotic with potentially fewer side effects underscores the value of exploring structural modifications within this class of compounds for therapeutic development. [, ]

5-[(3-Bromo-2,6-dimethoxybenzamido)methyl]-5-hydroxy-2-pyrrolidone (Compound 3) []

    Compound Description: Compound 3 is a urinary metabolite of the dopamine D2 antagonist remoxipride. []

    Relevance: This compound is a metabolite of remoxipride, a close structural analog of 3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. Understanding the metabolic fate of remoxipride, particularly the formation of compound 3, provides insights into potential metabolic pathways and clearance mechanisms of structurally related benzamides. []

5-(1-Ethyl-5-hydroxy-2-oxo-pyrrolidin-5-ylmethyl)-3-bromo-2,6-dimethoxy-benzamide (Compound 2) []

    Compound Description: Compound 2 is another urinary metabolite of the dopamine D2 antagonist remoxipride. []

    Relevance: Similar to compound 3, this compound is a metabolite of remoxipride, which shares its core structure with 3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. The presence of both compounds 2 and 3 as metabolites underscores the potential for metabolic modifications to the pyrrolidine ring in this class of benzamide derivatives. []

N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306) []

    Compound Description: PD198306 is identified as a potent anti-methicillin-resistant Staphylococcus aureus (MRSA) compound. It acts synergistically with erythromycin against MRSA. []

    Relevance: While PD198306 differs significantly in overall structure from 3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, they both belong to the benzamide class of compounds. Highlighting PD198306 emphasizes the diverse biological activities that can be associated with the benzamide scaffold and the potential for these compounds to target various therapeutic areas, including bacterial infections. []

Properties

Product Name

3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

IUPAC Name

3-bromo-N-[1-(oxolan-2-yl)ethyl]benzamide

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C13H16BrNO2/c1-9(12-6-3-7-17-12)15-13(16)10-4-2-5-11(14)8-10/h2,4-5,8-9,12H,3,6-7H2,1H3,(H,15,16)

InChI Key

VGGSHMQBFABOPC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.